1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride
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Overview
Description
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a phenoxy group, an ethoxy group, an isopropylamino group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-(tert-butyl)phenol: This can be achieved by the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Etherification: The 4-(tert-butyl)phenol is then reacted with ethylene oxide to form 2-(4-(tert-butyl)phenoxy)ethanol.
Amination: The 2-(4-(tert-butyl)phenoxy)ethanol is further reacted with isopropylamine to introduce the isopropylamino group, forming 1-(2-(4-(tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-(tert-Butyl)phenoxy)ethoxy)-3-(methylamino)propan-2-ol hydrochloride
- 1-(2-(4-(tert-Butyl)phenoxy)ethoxy)-3-(ethylamino)propan-2-ol hydrochloride
Uniqueness
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3.ClH/c1-14(2)19-12-16(20)13-21-10-11-22-17-8-6-15(7-9-17)18(3,4)5;/h6-9,14,16,19-20H,10-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCRMATUOFZSJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCCOC1=CC=C(C=C1)C(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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